molecular formula C9H11IO B8340538 (R)-3-iodo-1-phenyl-1-propanol

(R)-3-iodo-1-phenyl-1-propanol

Cat. No. B8340538
M. Wt: 262.09 g/mol
InChI Key: FGPCEVMDBSCUMO-SECBINFHSA-N
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Patent
US05310756

Procedure details

(Compound 14) (10.1 g) was dissolved in acetone (200 ml) saturated with NaI. The mixture was refluxed for 12 h and subsequently stirred at RT for 3 days. The mixture was evaporated to dryness and the residue extracted with H2O/ether. The etheral layer separated and washed with H2O and saturated NaCl-solution. Resulting in 12.5 g of 3-iodo-1-phenyl-1-propanol (compound 15).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
compound 15

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].[Na+].[I-:13]>CC(C)=O>[I:13][CH2:2][CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with H2O/ether
CUSTOM
Type
CUSTOM
Details
The etheral layer separated
WASH
Type
WASH
Details
washed with H2O and saturated NaCl-solution

Outcomes

Product
Details
Reaction Time
3 d
Name
compound 15
Type
product
Smiles
ICCC(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.